Benzene, bromopentachloro-

Description

Contextualization of Benzene (B151609), bromopentachloro- within Perhalogenated Aromatic Chemistry

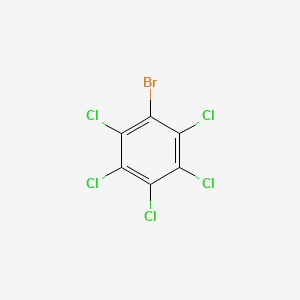

Benzene, bromopentachloro-, with the chemical formula C₆BrCl₅, is a key example of a perhalogenated aromatic compound. In this molecule, all hydrogen atoms of the benzene ring have been substituted by halogen atoms, specifically one bromine and five chlorine atoms. This places it within the broader family of polyhalogenated benzenes, which are compounds containing multiple halogen substituents.

The study of such mixed-halogen systems is particularly insightful as it allows for the investigation of the differential effects of various halogens on the properties of the aromatic nucleus. The presence of both bromine and chlorine atoms introduces an element of asymmetry and a unique electronic environment compared to homosubstituted perhalogenated benzenes like hexachlorobenzene (B1673134) (C₆Cl₆) or hexabromobenzene (B166198) (C₆Br₆).

Perhalogenated benzenes are often utilized as starting materials or intermediates in the synthesis of other complex organic molecules. For instance, they can be used in the preparation of charge-transfer complexes and organometallic compounds. google.comdtic.mil The reactivity of the carbon-halogen bonds in these systems is a critical aspect of their chemistry.

Theoretical Significance of Extreme Halogenation on Aromatic Nuclei

The complete substitution of hydrogen with halogens on a benzene ring has profound theoretical implications. One of the most significant effects is the alteration of the aromatic system's electronic properties. Halogens are electron-withdrawing groups, and their cumulative effect in a perhalogenated system makes the aromatic ring electron-deficient. This reduced electron density, or nucleophilicity, of the benzene nucleus significantly impacts its reactivity in electrophilic aromatic substitution reactions. rsc.org

Extreme halogenation also introduces considerable steric strain. To accommodate the larger halogen atoms, the benzene ring may deviate from planarity. wikipedia.org This distortion can affect the overlap of p-orbitals, which is fundamental to aromaticity, and consequently influence the molecule's stability and reactivity. The planarity of the ring in perhalogenated benzenes is a balance between the drive to maintain aromatic stabilization and the need to relieve steric hindrance between adjacent halogen atoms. While hexafluorobenzene (B1203771) remains planar due to the small size of fluorine atoms, benzenes with larger halogens like chlorine and bromine are known to exhibit non-planar, buckled structures. wikipedia.org

Research Trajectories in Polyhalogenated Benzene Chemistry

Current research in the field of polyhalogenated benzene chemistry is diverse and multifaceted. One major area of focus is the synthesis of novel polyhalogenated compounds and their application as building blocks in organic synthesis. For example, the development of new methods for the selective functionalization of C-H and C-halogen bonds in these systems is an active area of investigation. This includes the use of advanced catalytic systems to achieve transformations that are otherwise difficult.

Another significant research direction involves the study of the unique non-covalent interactions involving halogen atoms, such as halogen bonding. acs.org Understanding these interactions is crucial for the design of new materials with specific properties, including liquid crystals, organic conductors, and pharmaceuticals. The ability to tune the strength and directionality of halogen bonds by varying the halogen substituents is a powerful tool in crystal engineering and supramolecular chemistry.

The environmental fate and potential applications of polyhalogenated compounds are also subjects of ongoing research. While some of these compounds are known persistent organic pollutants, others are being explored for their utility in various fields. For instance, some polyhalogenated compounds have been investigated for their potential in materials science, such as in the development of flame retardants and functional polymers. cpsc.gov Additionally, the metabolism and degradation of these compounds by biological systems, including enzymes like cytochrome P450, are being studied to understand their environmental impact and potential for bioremediation. acs.org Recent studies have also explored the spatial and temporal trends of polyhalogenated carbazoles in the environment to understand their origins and distribution. bohrium.comnih.gov

Detailed Research Findings

A synthesis method for bromopentachlorobenzene involves the reaction of pentachlorobenzene (B41901) with bromine in the presence of oleum, iodine, and iron powder. rsc.orgresearchgate.net The reaction mixture is heated and then cooled, and the resulting solid is purified by washing and recrystallization to yield white crystalline bromopentachlorobenzene. rsc.orgresearchgate.net

Spectroscopic data for bromopentachlorobenzene has been reported, with the 13C{1H} NMR spectrum showing signals at δ (ppm) 134.2, 133.0, 132.0, and 123.8. researchgate.net The crystal structure of bromopentachlorobenzene has also been a subject of study, providing insights into its solid-state packing and intermolecular interactions. crmtlibrary.lyrsc.org The reactivity of bromopentachlorobenzene has been explored, for instance, in its use for the synthesis of tris(pentachlorophenyl)borane. researchgate.net

| Property | Value | Reference |

| Synthesis Method | Reaction of pentachlorobenzene with bromine, oleum, I₂, and Fe powder | rsc.orgresearchgate.net |

| Yield | 64% | rsc.org |

| Appearance | White crystalline solid | rsc.orgresearchgate.net |

| 13C{1H} NMR (75.51 MHz) | δ (ppm) 134.2 (s), 133.0 (s), 132.0 (s), 123.8 (s) | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4,5,6-pentachlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrCl5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHWGHMDCFAJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrCl5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156711 | |

| Record name | Benzene, bromopentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-96-9 | |

| Record name | Benzene, bromopentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromopentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-2,3,4,5,6-PENTACHLORO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Electronic Properties: Advanced Theoretical Perspectives

Quantum Chemical Characterization of Benzene (B151609), bromopentachloro- Molecular Geometry

The geometry of Benzene, bromopentachloro- is anticipated to be significantly influenced by the steric and electronic effects of its six halogen substituents.

The bond lengths and angles within the Benzene, bromopentachloro- molecule are expected to deviate from those of an ideal benzene ring due to the presence of bulky and electronegative halogen atoms. Drawing parallels with computational studies on hexachlorobenzene (B1673134), the carbon-carbon bond lengths are likely to be slightly elongated compared to benzene's 1.39 Å. libretexts.org

The carbon-halogen bond lengths will differ for bromine and chlorine. The C-Br bond is expected to be longer than the C-Cl bonds due to the larger atomic radius of bromine. For comparison, the C-Br bond length in bromobenzene is approximately 1.937 Å. uwosh.edu In hexachlorobenzene, C-Cl bond lengths are around 1.71-1.72 Å. Therefore, in Benzene, bromopentachloro-, we can anticipate C-Cl bond lengths in a similar range and a C-Br bond length slightly shorter than in hexabromobenzene (B166198) due to the influence of the adjacent, more electronegative chlorine atoms.

The internal C-C-C bond angles are likely to remain close to 120°, maintaining the hexagonal nature of the ring. However, slight distortions are possible to accommodate the bulky halogen substituents. The exocyclic C-C-X (where X is Cl or Br) bond angles may deviate from 120° due to steric repulsion between adjacent halogen atoms.

| Bond | Predicted Length (Å) | Reference Compound |

|---|---|---|

| C-C | ~1.40 | Hexachlorobenzene |

| C-Cl | ~1.72 | Hexachlorobenzene |

| C-Br | ~1.88 | Hexabromobenzene |

While benzene is a planar molecule, hexasubstituted benzenes with bulky substituents can exhibit deviations from planarity. nih.gov In the case of Benzene, bromopentachloro-, the steric strain introduced by the five large chlorine atoms and the even larger bromine atom could lead to out-of-plane distortions of the carbon ring. nih.gov

These distortions can manifest as a "chair" or "boat" conformation of the benzene ring, although the energetic cost of disrupting the aromatic system means such deviations are likely to be small. The planarity of the molecule is a balance between the stabilizing effect of aromaticity, which favors a planar structure for optimal p-orbital overlap, and the destabilizing steric repulsion between the halogen substituents, which can be alleviated by puckering the ring. nih.gov It is plausible that the carbon atoms of the benzene ring in Benzene, bromopentachloro- will not be perfectly coplanar, with slight out-of-plane displacements of the halogen atoms to minimize steric hindrance.

Electronic Structure and Aromaticity in Heavily Halogenated Benzene Systems

The electronic properties of Benzene, bromopentachloro- are governed by the interplay between the aromatic π-system of the benzene ring and the inductive and resonance effects of the halogen substituents.

Halogen substituents on a benzene ring exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). brainly.com The inductive effect arises from the high electronegativity of the halogens, which pulls electron density away from the benzene ring through the sigma bonds. brainly.comlibretexts.org The resonance effect involves the donation of a lone pair of electrons from the halogen into the π-system of the ring. brainly.com

Valence Bond (VB) Theory describes the electronic structure of Benzene, bromopentachloro- as a resonance hybrid of multiple contributing structures. The primary contributors would be the Kekulé structures with alternating single and double bonds in the benzene ring. Additionally, resonance structures involving charge separation, where a lone pair from a halogen is delocalized into the ring creating a negative charge on the ring and a positive charge on the halogen, can be considered. However, due to the high electronegativity of halogens, the contribution of these charge-separated structures is expected to be minor.

Molecular Orbital (MO) Theory provides a more detailed picture of the electronic structure. The six p-orbitals of the carbon atoms in the benzene ring combine to form six π molecular orbitals: three bonding (π) and three anti-bonding (π*). libretexts.orgyoutube.com The six π-electrons of the benzene ring occupy the three bonding molecular orbitals, resulting in a stable, aromatic system. libretexts.orglibretexts.org

The halogen substituents will perturb the energies of these molecular orbitals. The electron-withdrawing inductive effect will lower the energy of both the bonding and anti-bonding π orbitals. The lone pairs on the halogen atoms will also mix with the π-system, introducing new molecular orbitals with halogen character. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) will be a mixture of carbon p-orbitals and halogen p-orbitals. The significant electron withdrawal will likely lower the energy of the HOMO and LUMO, affecting the molecule's reactivity and spectroscopic properties.

Computational Approaches to Elucidating Electronic Structure

To obtain a precise and quantitative understanding of the electronic structure of Benzene, bromopentachloro-, various computational methods can be employed. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure, geometry, and other properties of molecules. By selecting an appropriate functional (e.g., B3LYP) and basis set, one can perform geometry optimization to predict the bond lengths, bond angles, and planarity of the molecule.

Further analysis of the DFT results can provide insights into the electronic properties. Natural Bond Orbital (NBO) analysis can be used to quantify the charges on each atom and to understand the nature of the bonding and delocalization. Atoms in Molecules (AIM) theory can be used to analyze the electron density topology and characterize the interatomic interactions.

Density Functional Theory (DFT) Calculations for Electronic Configuration and Energy Minima

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of complex molecules like bromopentachlorobenzene. DFT calculations can provide detailed information about the molecule's electronic configuration and help identify its most stable geometric arrangement, known as the energy minimum.

A key aspect of DFT studies on halogenated benzenes involves the careful selection of an appropriate functional and basis set to accurately model the system. For molecules containing heavy halogens like bromine, functionals that incorporate dispersion corrections are often employed to account for weak intramolecular interactions. The choice of basis set is also critical to properly describe the electron distribution around the halogen atoms.

Theoretical studies on mixed hexahalogenated benzene derivatives typically utilize DFT to optimize the molecular geometry and calculate various electronic properties. The optimized geometry corresponds to the lowest energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the steric and electronic effects of the bromine and chlorine substituents on the benzene ring.

The electronic configuration of bromopentachlorobenzene, as determined by DFT, reveals the distribution of electrons in its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Interactive Table: Illustrative DFT-Calculated Electronic Properties of Benzene, bromopentachloro-

| Property | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule at its optimized geometry. | Varies with functional/basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Typically negative (e.g., -6.5 eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Typically negative (e.g., -1.2 eV) |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Typically in the range of 5.3 eV |

| Dipole Moment | A measure of the polarity of the molecule. | Non-zero due to asymmetry |

Note: The values in this table are illustrative and would be determined by specific DFT calculations as likely found in detailed computational studies of mixed halogenated benzenes.

Synthetic Methodologies and Mechanistic Investigations for Pentachlorobromobenzene Derivatives

Strategies for Achieving High Halogenation on the Benzene (B151609) Nucleus

The introduction of six halogen atoms onto a benzene ring to form a compound like bromopentachlorobenzene is not a trivial task. The progressive addition of electron-withdrawing halogen atoms deactivates the ring towards further electrophilic attack, necessitating forcing conditions and specialized reagents.

Electrophilic Aromatic Substitution (EAS) Pathways under Highly Substituted Conditions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, the synthesis of bromopentachlorobenzene via the direct bromination of pentachlorobenzene (B41901) is challenging. The five chlorine atoms strongly deactivate the benzene ring through their inductive electron-withdrawing effects, making the final substitution step kinetically unfavorable.

The general mechanism for electrophilic halogenation involves the generation of a potent electrophile, typically through the use of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). researchgate.netdocbrown.infomasterorganicchemistry.com This catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the π-electrons of the aromatic ring. docbrown.infoyoutube.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The reaction is completed by the removal of a proton from the arenium ion, restoring aromaticity. masterorganicchemistry.comlibretexts.org

In the case of pentachlorobenzene, the single remaining hydrogen atom is the only site for substitution. The strong deactivation of the ring by the five chlorine substituents means that harsh reaction conditions, such as high temperatures and strong Lewis acid catalysts, are likely required to facilitate the bromination.

Halogen Exchange Reactions for Specific Halogen Introduction (e.g., from organolithium precursors)

An alternative strategy to direct electrophilic substitution is the use of halogen exchange reactions, often involving organometallic intermediates. A plausible, though not widely documented, route to bromopentachlorobenzene could involve the lithiation of a suitable starting material like hexachlorobenzene (B1673134), followed by quenching with an electrophilic bromine source.

This approach hinges on the ability to selectively replace one chlorine atom with bromine. The generation of an aryllithium species from a polyhalogenated arene can be achieved through metal-halogen exchange. For instance, reacting hexachlorobenzene with an organolithium reagent like n-butyllithium could potentially generate a pentachlorophenyllithium intermediate. This highly reactive species could then be treated with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom.

However, such reactions can be complicated by side reactions. The stability of the aryllithium intermediate is crucial, and undesired reactions such as elimination or reaction with the solvent can occur. reddit.com To circumvent some of these issues, transmetalation of the aryllithium intermediate with a metal salt like zinc chloride (ZnCl₂) can be employed. The resulting organozinc species is generally more stable and can still react with an electrophilic bromine source to yield the desired product, often with improved yields. organic-chemistry.org

Advanced Halogenation Reagents and Catalytic Systems for Exhaustive Substitution

To overcome the low reactivity of highly chlorinated benzenes, advanced halogenating reagents and catalytic systems are often necessary. While molecular bromine in the presence of a strong Lewis acid is the classic approach, other brominating agents might offer advantages. N-Bromosuccinimide (NBS) is a common and milder source of electrophilic bromine, often used with an acid catalyst. researchgate.net For highly deactivated substrates, more reactive systems may be required. A combination of (diacetoxyiodo)benzene (PIDA) and aluminum bromide (AlBr₃) has been shown to be an effective system for the bromination of even sterically hindered and electron-poor phenols. nih.govrsc.orgresearchgate.net

Furthermore, catalyst development plays a crucial role. While traditional Lewis acids like FeCl₃ and AlCl₃ are effective, more specialized catalysts can offer higher yields and selectivities. For instance, iron(III) triflimide has been reported as a powerful Lewis acid for the activation of N-chlorosuccinimide in the chlorination of activated arenes, suggesting its potential applicability in challenging bromination reactions as well. nih.gov

Reaction Mechanisms in Heavily Halogenated Benzene Synthesis

The introduction of multiple halogen substituents profoundly influences the mechanism of further halogenation reactions. The interplay of electronic and steric effects becomes increasingly complex and dictates the feasibility and outcome of the synthesis of compounds like bromopentachlorobenzene.

Detailed Mechanistic Pathways of Halogenation Reactions on Polychlorinated Benzene Rings

The fundamental two-step mechanism of electrophilic aromatic substitution—attack by the electrophile to form a sigma complex, followed by deprotonation to restore aromaticity—remains operative for polychlorinated benzenes. masterorganicchemistry.comlibretexts.org However, the energy profile of this reaction is significantly altered.

The first step, the formation of the arenium ion, is the rate-determining step. libretexts.org For a pentachlorobenzene substrate, the five chlorine atoms inductively withdraw electron density from the ring, destabilizing the positive charge of the arenium ion intermediate. This increases the activation energy for the initial electrophilic attack, thereby slowing down the reaction rate significantly compared to benzene. msu.edu

Analysis of Steric and Electronic Effects of Multiple Halogen Substituents on Reaction Kinetics and Regioselectivity

The synthesis of bromopentachlorobenzene from pentachlorobenzene offers a unique case for studying regioselectivity, as there is only one possible site for substitution. The primary challenge, therefore, lies in overcoming the kinetic barrier to reaction.

Steric Effects: The presence of five bulky chlorine atoms creates a sterically hindered environment around the remaining C-H bond. An incoming electrophile must approach this crowded site, leading to steric repulsion that can further increase the activation energy of the reaction. nsf.govnih.gov The size of the electrophile and the catalyst complex will play a significant role. Larger brominating species, potentially formed by the complexation of bromine with the Lewis acid catalyst, will experience greater steric hindrance. nsf.gov This steric crowding can influence the geometry of the transition state leading to the arenium ion.

The combination of strong electronic deactivation and significant steric hindrance makes the synthesis of bromopentachlorobenzene a formidable challenge, likely requiring highly reactive electrophilic brominating systems and forcing reaction conditions to achieve successful conversion.

Purification and Isolation Techniques for Perhalogenated Aromatic Compounds

The purification and isolation of perhalogenated aromatic compounds like bromopentachlorobenzene are critical steps to obtain a product of high purity, suitable for subsequent applications or analytical studies. The inherent chemical stability and low reactivity of these compounds, coupled with their tendency to be produced alongside other halogenated byproducts, necessitate the use of robust and efficient separation techniques. Common methods employed for the purification of these non-polar, solid organic compounds include recrystallization, sublimation, and various forms of chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. rochester.edu The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. rochester.edu For perhalogenated aromatic compounds, which are generally non-polar, solvents such as ethanol, hexane, toluene (B28343), or mixtures thereof are often employed. rochester.edureddit.com The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purity of the obtained crystals can be assessed by techniques such as melting point determination and chromatographic analysis.

The following table provides a representative example of solvent systems that could be screened for the recrystallization of bromopentachlorobenzene, based on general knowledge of purifying similar perhalogenated compounds.

| Solvent System | Solubility Profile | Potential Purity Outcome | Notes |

|---|---|---|---|

| Ethanol | Low solubility at room temperature, moderate at boiling point. | Good for removing non-polar impurities. | Slow cooling is recommended to obtain well-formed crystals. |

| Hexane | Very low solubility at room temperature, moderate at boiling point. | Effective for separating from more polar byproducts. | Care should be taken to avoid "oiling out". |

| Toluene | Moderate solubility at room temperature, high at boiling point. | Useful for highly impure samples. | May require a co-solvent to induce crystallization. |

| Ethanol/Water | The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. | Can be very effective for achieving high purity. | The ratio of solvents is critical and needs to be optimized. |

Chromatographic techniques are also instrumental in the purification of perhalogenated aromatic compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical and preparative tools. For compounds like bromopentachlorobenzene, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is a common approach. nih.govnih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is an excellent method for both the qualitative and quantitative analysis of volatile and thermally stable compounds like bromopentachlorobenzene. nih.gov The choice of the GC column is crucial for achieving good separation. A non-polar or medium-polarity column is typically used for the analysis of halogenated aromatic hydrocarbons.

The following interactive table presents typical parameters for the GC-MS analysis of a perhalogenated aromatic compound, which would be applicable for the analysis of bromopentachlorobenzene.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for the separation of halogenated aromatic compounds. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min | A temperature gradient to separate compounds with different boiling points. |

| Carrier Gas | Helium | Inert gas with good chromatographic performance. |

| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |

| Detector | Mass Spectrometer (MS) | Provides both identification and quantification of the compound. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

Finally, for the isolation of the purified compound, techniques such as vacuum filtration are used to separate the crystals from the mother liquor after recrystallization. The isolated solid is then typically washed with a small amount of cold solvent to remove any residual impurities and dried under vacuum to remove the last traces of solvent.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of bromopentachlorobenzene. These methods provide a characteristic fingerprint based on the vibrational modes of the molecule.

While specific experimental spectra for bromopentachlorobenzene are not widely documented, the assignment of its characteristic vibrational modes can be predicted based on the well-established spectroscopy of substituted benzenes. The high degree of halogenation significantly influences the vibrational frequencies. The key vibrational modes for bromopentachlorobenzene are expected in the following regions:

C-C Stretching Vibrations: The aromatic ring's C-C stretching vibrations, typically found in the 1400-1600 cm⁻¹ region for benzene (B151609), are expected to be present in bromopentachlorobenzene, though their intensities and positions may be altered by the heavy halogen substituents.

C-Cl Stretching Vibrations: Multiple strong absorptions corresponding to C-Cl stretching modes are anticipated. For polychlorinated benzenes, these bands are generally observed in the 600-800 cm⁻¹ range.

C-Br Stretching Vibration: The C-Br stretching vibration is expected at a lower frequency than the C-Cl stretches due to the higher mass of the bromine atom, typically appearing in the 500-650 cm⁻¹ region.

Ring Deformation Modes: The benzene ring deformation and bending vibrations will occur at lower frequencies, often below 600 cm⁻¹.

A hypothetical assignment of the principal vibrational modes for bromopentachlorobenzene is presented in the table below, based on typical frequency ranges for halogenated benzenes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| C-C Aromatic Stretching | 1400 - 1600 | IR, Raman |

| C-Cl Stretching | 600 - 800 | IR (strong), Raman |

| C-Br Stretching | 500 - 650 | IR, Raman |

| Ring Bending/Deformation | < 600 | IR, Raman |

In the absence of extensive experimental data, theoretical calculations are crucial for predicting and interpreting the vibrational spectra of bromopentachlorobenzene. rsc.orgnih.gov Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. nih.govresearchgate.net These calculations can provide optimized molecular structures, harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov

The process typically involves:

Geometry Optimization: The initial step is to calculate the lowest energy geometry of the bromopentachlorobenzene molecule.

Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov

Spectral Simulation: The calculated frequencies and intensities are then used to simulate the IR and Raman spectra. nih.gov

These theoretical spectra can aid in the assignment of experimentally observed bands and provide a deeper understanding of the nature of the vibrational modes. nih.gov For instance, DFT calculations can help to visualize the atomic motions associated with each vibrational frequency.

Vibrational spectroscopy is a valuable technique for distinguishing between isomers of halogenated benzenes. nih.govresearchgate.netnih.gov Positional isomers of bromopentachlorobenzene, if they existed, or differentiation from other hexasubstituted halobenzenes (e.g., hexachlorobenzene (B1673134) or hexabromobenzene), would exhibit distinct IR and Raman spectra.

The key to isomeric differentiation lies in the fact that the symmetry of the molecule changes with the substitution pattern, leading to different selection rules for IR and Raman activity and shifts in vibrational frequencies. For example, the pattern of C-Cl and C-Br stretching bands and the frequencies of ring deformation modes would be unique to the specific arrangement of the halogen atoms on the benzene ring.

Chromatographic methods coupled with mass spectrometry can also be employed for the effective differentiation of positional isomers of halogenated compounds. nih.gov However, vibrational spectroscopy offers a non-destructive and often faster method for analysis.

Electronic Spectroscopy Interpretation (UV-Vis Absorption and Fluorescence Spectroscopy)

Electronic spectroscopy, particularly UV-Vis absorption, provides information about the electronic transitions within the bromopentachlorobenzene molecule.

The electronic transitions in benzene and its derivatives are primarily of the π → π* type. researchgate.net In bromopentachlorobenzene, the benzene chromophore is perturbed by the six halogen substituents. The presence of non-bonding electrons on the bromine and chlorine atoms can also lead to n → π* transitions.

Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net These calculations provide information on the energies of electronic transitions, oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved in the transitions. The primary electronic transitions in the benzene chromophore are influenced by symmetry, and substitution can alter these selection rules. researchgate.net

The substitution of hydrogen atoms on the benzene ring with halogens generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is due to the interaction of the lone pair electrons of the halogens with the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO gap.

In bromopentachlorobenzene, the cumulative effect of one bromine and five chlorine atoms is expected to cause a significant redshift of the π → π* transitions compared to benzene. The heavy atom effect, particularly from bromine, can also influence the emission properties. Specifically, it can enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to increased phosphorescence and a decrease in fluorescence quantum yield. The UV absorption and fluorescence emission spectra are sensitive to the molecular structure and can be used for characterization. researchgate.netnih.gov

A qualitative representation of the expected shifts in absorption maxima is provided below:

| Compound | Typical λmax (nm) | Nature of Shift |

| Benzene | ~255 | - |

| Chlorobenzene | ~265 | Bathochromic |

| Bromobenzene | ~268 | Bathochromic |

| Bromopentachlorobenzene | >270 (Predicted) | Significant Bathochromic |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like bromopentachlorobenzene. By probing the magnetic properties of atomic nuclei, NMR provides valuable insights into the chemical environment of each atom within the molecule.

Carbon-13 (¹³C) NMR spectroscopy is particularly informative for characterizing the carbon skeleton of bromopentachlorobenzene. Due to the molecule's substitution pattern, the six carbon atoms of the benzene ring are in distinct chemical environments, leading to separate signals in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by the electronegativity and the "heavy atom effect" of the halogen substituents. stackexchange.com

The carbon atom bonded directly to the bromine atom (ipso-carbon) experiences a shielding effect due to the large electron cloud of bromine, resulting in an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com Conversely, the carbons bonded to the highly electronegative chlorine atoms are deshielded and resonate at a downfield position. The chemical shifts provide a fingerprint of the substitution pattern on the aromatic ring. libretexts.orgcompoundchem.com

While specific ¹³C NMR data for bromopentachlorobenzene is not extensively published in readily accessible literature, the expected chemical shift ranges for halogenated benzenes can be predicted. Aromatic carbons typically resonate in the range of 100-150 ppm. wisc.eduoregonstate.edu The exact shifts for bromopentachlorobenzene would require experimental determination or computational prediction.

Heteronuclear NMR techniques, which probe the coupling between different nuclei (e.g., ¹H and ¹³C), are powerful tools for assigning specific signals to particular atoms within the molecule. nih.govnih.gov However, since bromopentachlorobenzene has no protons, standard proton-carbon correlation experiments are not applicable. Advanced heteronuclear NMR experiments involving other magnetic nuclei, if present, could provide further structural information. nih.gov

| Carbon Type | Predicted Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| C-Br (ipso) | ~110 - 125 | Heavy atom effect of bromine (shielding) stackexchange.com |

| C-Cl | ~125 - 140 | Electronegativity of chlorine (deshielding) libretexts.org |

Two-dimensional (2D) NMR spectroscopy provides a more detailed picture of molecular structure by revealing correlations between different nuclei. springernature.comharvard.edu Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish through-bond connectivity between protons. nih.govfrontiersin.org However, as bromopentachlorobenzene lacks protons, these homonuclear correlation experiments are not applicable.

Heteronuclear 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating protons with directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). springernature.com Again, the absence of protons in bromopentachlorobenzene precludes the use of these standard techniques for its structural elucidation.

In cases of complex molecules, specialized 2D NMR experiments can be employed. nih.gov For a molecule like bromopentachlorobenzene, direct carbon-carbon correlation experiments like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) could potentially be used to trace the carbon skeleton, although this experiment is often limited by its very low sensitivity.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of bromopentachlorobenzene. nih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion. The presence of bromine and chlorine atoms in bromopentachlorobenzene results in a characteristic and complex isotopic pattern in the mass spectrum.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with an approximate natural abundance ratio of 3:1. The combination of one bromine and five chlorine atoms in bromopentachlorobenzene will produce a unique isotopic cluster for the molecular ion, which can be precisely predicted and compared with the experimental data to confirm the elemental composition. nih.gov The use of advanced mass analyzers like Orbitrap or FT-ICR allows for the resolution of these isotopic peaks and accurate mass determination. nih.govmdpi.com

| Element | Isotope | Natural Abundance (%) |

|---|---|---|

| Bromine | ⁷⁹Br | 50.69 |

| ⁸¹Br | 49.31 | |

| Chlorine | ³⁵Cl | 75.77 |

| ³⁷Cl | 24.23 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. wikipedia.orglibretexts.org The pattern of these fragments provides valuable structural information. wikipedia.orglibretexts.org For bromopentachlorobenzene, fragmentation would likely involve the sequential loss of halogen atoms (Br and Cl) or the cleavage of the aromatic ring. youtube.com

Techniques like tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways. rsc.org In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This allows for the establishment of fragmentation trees and provides a deeper understanding of the molecule's structure and stability. wikipedia.orgyoutube.com The fragmentation of halogenated aromatic compounds often proceeds through characteristic pathways that can be diagnostic for their identification.

Chromatographic Techniques for Separation and Quantification in Research Studies

Chromatographic techniques are essential for separating bromopentachlorobenzene from complex mixtures and for its quantification in various research settings, particularly in environmental analysis. researchgate.netnih.gov

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like bromopentachlorobenzene. cdc.govnih.gov In GC, the sample is vaporized and transported through a column by an inert gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column. epa.gov Due to its volatility and thermal stability, bromopentachlorobenzene is well-suited for GC analysis.

For detection, a mass spectrometer (GC-MS) is often coupled to the gas chromatograph, providing both separation and identification capabilities. researchgate.net Other sensitive detectors for halogenated compounds, such as the electron capture detector (ECD), can also be used for quantitative analysis at trace levels. cdc.govnemi.gov

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of bromopentachlorobenzene, particularly for less volatile compounds or when derivatization is not desired. sielc.comnih.govsemanticscholar.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary and mobile phases. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for the separation of organic compounds. sielc.com Detection in HPLC is typically achieved using a UV detector or a mass spectrometer (LC-MS). nih.govthermofisher.com

The choice between GC and HPLC depends on the specific research question, the sample matrix, and the required sensitivity. Both techniques, when properly validated, can provide reliable and accurate quantification of bromopentachlorobenzene in research studies, such as monitoring its presence in environmental samples. researchgate.netscielo.br

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| ¹³C NMR | Structural Elucidation | Carbon skeleton, chemical environment of carbons |

| HRMS | Molecular Identification | Accurate mass, elemental formula, isotopic pattern |

| GC-MS | Separation and Quantification | Retention time for identification, mass spectrum for confirmation, peak area for quantification |

| HPLC | Separation and Quantification | Retention time for identification, detector response for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Highly Halogenated Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile halogenated organic compounds. thermofisher.com It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. wikipedia.org For highly halogenated compounds like bromopentachlorobenzene, optimizing GC-MS parameters is crucial to achieve the required sensitivity and selectivity. chromatographyonline.com

The analysis begins with the GC, where the sample is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. wikipedia.org

Key Optimization Parameters:

Column Selection: The choice of capillary column is critical. For halogenated aromatics, columns with a 5% phenyl polysiloxane stationary phase (or similar) are often used due to their ability to separate compounds based on boiling point and polarity. researchgate.net The dimensions of the column (length, diameter, and film thickness) also play a significant role in separation efficiency. wikipedia.org

Injection Technique: High temperatures in the GC injection port can sometimes lead to the thermal degradation of analytes. wikipedia.org Therefore, techniques like pulsed splitless injection at an optimized temperature are employed to ensure the quantitative transfer of the analyte onto the column while minimizing thermal stress. nih.gov

Temperature Programming: A controlled temperature ramp of the GC oven is essential for resolving complex mixtures. The program typically starts at a lower temperature to separate more volatile compounds and gradually increases to elute heavier, less volatile compounds like bromopentachlorobenzene. researchgate.net

Mass Spectrometry Ionization: Electron Ionization (EI) is a common method, but for highly halogenated compounds, Negative Chemical Ionization (NCI) can offer significantly higher sensitivity and selectivity. acs.org NCI is particularly effective for compounds with electron-capturing moieties like chlorine and bromine, leading to the formation of stable molecular anions and reducing background noise. acs.org

Detector Mode: Mass spectrometers can be operated in different modes. Full scan mode is used for identifying unknown compounds, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used for quantitative analysis of target compounds, offering much higher sensitivity and specificity. thermofisher.comshimadzu.com

Table 1: Example GC-MS Optimization Parameters for Halogenated Benzenes

| Parameter | Typical Setting | Rationale |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Methyl Siloxane) | Provides good resolution for a wide range of semi-volatile organic compounds, including halogenated aromatics. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. thermofisher.com |

| Inlet Temperature | 190-280°C | Optimized to ensure complete vaporization without causing thermal degradation of the analyte. nih.gov |

| Oven Program | Initial temp 60°C, ramp to 300°C at 10°C/min | A temperature gradient allows for the separation of compounds with different boiling points. researchgate.net |

| Ionization Mode | Negative Chemical Ionization (NCI) | Increases sensitivity for electrophilic compounds like highly halogenated benzenes. acs.org |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantitative analysis by monitoring specific ions characteristic of the target analyte. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile, thermally unstable, or high molecular weight derivatives. nih.gov For instance, bromopentachlorobenzene might be chemically modified to produce derivatives amenable to HPLC analysis, or it might be a component in a mixture with other non-volatile substances.

The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov The choice of these phases is critical for achieving separation.

Key Methodological Aspects:

Stationary Phase (Column): Reversed-phase HPLC is commonly used for aromatic compounds. Octadecylsilyl bonded silica (C18) columns are a standard choice. researchgate.net However, for separating closely related halogenated benzenes, specialized columns can offer unique selectivity. Columns based on carbon materials or those with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases can leverage different intermolecular interactions, such as halogen–π interactions, to improve separation. nih.govchromforum.org

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net The composition can be kept constant (isocratic elution) or varied during the run (gradient elution) to optimize the separation of complex mixtures. Additives like trifluoroacetic acid (TFA) are often included to improve peak shape and resolution. researchgate.net

Detector: The most common detector is the UV-Vis spectrophotometer, as aromatic rings absorb ultraviolet light. researchgate.net For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), similar to GC-MS.

Table 2: Example HPLC Parameters for Separation of Halogenated Aromatic Compounds

| Parameter | Typical Setting | Rationale |

|---|---|---|

| HPLC Column | ODS-C18 (4.6 x 150 mm, 5 µm) or PFP column | C18 is a versatile standard, while PFP offers alternative selectivity for halogenated compounds. researchgate.netchromforum.org |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid in Water (Gradient) | A common reversed-phase mobile system; TFA is used as an ion-pairing agent to improve peak shape. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 25-40°C | Temperature can be adjusted to fine-tune the separation and improve resolution. chromforum.org |

| Detection | UV at 228 or 254 nm | Aromatic compounds exhibit strong absorbance at these wavelengths. nih.govresearchgate.net |

Research has shown that for halogenated benzenes, the retention behavior can be influenced by halogen–π interactions with the stationary phase. nih.gov For example, using a C70-coated column, the elution order of hexahalogenated benzenes was found to be C₆F₆ < C₆Cl₆ < C₆Br₆ < C₆I₆, indicating that the interaction strength increases with the size of the halogen atom. nih.gov This principle can be exploited to develop highly selective HPLC methods for compounds like bromopentachlorobenzene.

Reactivity and Reaction Mechanisms of Benzene, Bromopentachloro

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for highly halogenated aromatic compounds like bromopentachlorobenzene. The cumulative inductive effect of the halogens makes the benzene (B151609) ring highly electrophilic and thus, activated towards attack by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. chemistrysteps.commasterorganicchemistry.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized across the pi-system of the ring and is further stabilized by the electron-withdrawing halogen atoms. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Figure 1. General two-step addition-elimination mechanism of SNAr reactions, proceeding through a stabilized Meisenheimer intermediate.

Figure 1. General two-step addition-elimination mechanism of SNAr reactions, proceeding through a stabilized Meisenheimer intermediate.

The nature of both the leaving group and the incoming nucleophile significantly impacts the rate and outcome of SNAr reactions.

Leaving Group: A surprising feature of the SNAr mechanism is the trend in leaving group ability for halogens: F > Cl ≈ Br > I. nih.gov This is the reverse of the trend observed in SN2 reactions and is a direct consequence of the two-step mechanism. The rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Highly electronegative atoms like fluorine are powerful activators of the ring towards nucleophilic attack due to their strong inductive electron withdrawal. This effect on the first step outweighs the fact that the C-F bond is stronger and that fluoride is a poorer leaving group in the second step. nih.gov

In bromopentachlorobenzene, the potential leaving groups are chloride and bromide. Their leaving group abilities in SNAr reactions are generally considered to be very similar. nih.gov Therefore, the regioselectivity of a substitution reaction would be subtly influenced by a combination of the activating effect of the specific halogen at the attack site and the relative stabilities of the C-Br versus C-Cl bonds in the elimination step.

Nucleophile: The reactivity in SNAr reactions is also dependent on the characteristics of the nucleophile. Stronger nucleophiles generally react faster. Factors such as the nucleophile's charge, basicity, polarizability, and steric bulk all play a role. For instance, "soft" nucleophiles like thiophenolates often exhibit high reactivity towards electron-poor aromatic systems. The specific combination of substrate, nucleophile, and solvent can influence reaction rates and even the regiochemical outcome.

| Factor | Influence on SNAr Reactivity | Example Nucleophiles |

| Nucleophilicity | Stronger nucleophiles lead to faster reaction rates. | RO⁻, RS⁻, R₂NH |

| Basicity | Higher basicity can increase nucleophilicity, but is not the only factor. | CH₃O⁻ > H₂O |

| Polarizability | More polarizable ("softer") nucleophiles can be more effective. | I⁻ > Cl⁻ |

| Steric Hindrance | Bulky nucleophiles may react slower due to steric hindrance at the reaction site. | (CH₃)₃CO⁻ vs CH₃O⁻ |

Reductive Dehalogenation Reactions

Reductive dehalogenation involves the replacement of a halogen atom on the aromatic ring with a hydrogen atom. This process is a key transformation pathway for polyhalogenated compounds and can be achieved through various chemical and catalytic methods.

Zero-valent metals (ZVMs), particularly zero-valent iron (ZVI), are commonly used for the reductive dehalogenation of halogenated aromatic compounds. Bimetallic systems, such as palladium-coated iron (Pd/Fe), often show significantly enhanced reactivity. scispace.com

The reaction mechanism is understood to be a surface-mediated process. The ZVM acts as an electron donor, transferring electrons to the halogenated benzene. This can proceed through a direct electron transfer from the metal surface to the substrate. The process involves the following general steps:

Adsorption of the bromopentachlorobenzene molecule onto the metal surface.

Electron transfer from the metal (e.g., Fe⁰ → Fe²⁺ + 2e⁻) to the aromatic compound, leading to the cleavage of a carbon-halogen bond and the formation of a halide ion.

The resulting aryl radical or anion abstracts a proton from the solvent (typically water), resulting in the replacement of the halogen with hydrogen.

Studies on various polyhalogenated benzenes have consistently shown that the reactivity of the carbon-halogen bond towards reductive dehalogenation follows the order: C-I > C-Br > C-Cl > C-F. scispace.com Therefore, in bromopentachlorobenzene, the C-Br bond is expected to be the most susceptible to cleavage, leading to the initial formation of pentachlorobenzene (B41901). Subsequent dehalogenation would then proceed in a stepwise manner, removing the chlorine atoms.

| Reductant System | General Reactivity Trend (C-X Bond) | Typical Products |

| Zero-Valent Iron (ZVI) | C-Br > C-Cl | Stepwise dehalogenated benzenes |

| Pd/Fe Bimetallic | C-Br > C-Cl (Enhanced rates) | Stepwise dehalogenated benzenes, ultimately benzene |

| Sodium Hypophosphite | C-Br > C-Cl | Stepwise dehalogenated benzenes |

Catalytic hydrogenation, also known as hydrodehalogenation (HDH), is another effective method for removing halogens from aromatic rings. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). rsc.org

The mechanism of catalytic hydrodehalogenation on a metal surface is complex but is generally thought to involve an oxidative addition/reductive elimination cycle:

Adsorption: Both hydrogen (H₂) and the haloarene adsorb onto the catalyst surface. H₂ dissociates into adsorbed hydrogen atoms.

Oxidative Addition: The catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond, forming an organometallic intermediate (Ar-Pd(II)-X).

Reductive Elimination: The intermediate reacts with adsorbed hydrogen, leading to the formation of the dehalogenated arene (Ar-H) and the corresponding hydrogen halide (H-X), regenerating the active catalyst.

Similar to chemical reduction methods, the reactivity order in catalytic hydrogenation is C-Br > C-Cl. rsc.org This selectivity allows for the preferential removal of bromine from bromopentachlorobenzene. The reaction conditions, such as temperature, pressure, and choice of catalyst, can be tuned to control the extent of dehalogenation, allowing for the isolation of partially dehalogenated intermediates or complete reduction to benzene.

Photochemical Reactivity and Transformation Mechanisms

Upon absorption of ultraviolet (UV) light, bromopentachlorobenzene can undergo photochemical degradation. The primary photochemical process for aryl halides is the homolytic cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule.

The mechanism is believed to be a radical chain reaction: nih.gov

Initiation: The aryl halide molecule absorbs a photon of sufficient energy, leading to the homolytic cleavage of a carbon-halogen bond to form an aryl radical and a halogen radical. C₆Cl₅Br + hν → C₆Cl₅• + Br•

Propagation: The highly reactive aryl radical abstracts a hydrogen atom from a hydrogen-donating solvent (e.g., isopropanol, methanol) to form the dehalogenated product and a solvent radical. C₆Cl₅• + R-H → C₆Cl₅H + R•

The solvent radical can then participate in further reactions, potentially propagating the chain.

The energy required for bond cleavage depends on the halogen, with the bond dissociation energy following the trend C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond in bromopentachlorobenzene is expected to cleave preferentially over the stronger C-Cl bonds. nih.gov This leads to selective photochemical debromination as the initial transformation step. Further irradiation can lead to the subsequent, albeit slower, cleavage of the C-Cl bonds, resulting in a cascade of dehalogenated products. researchgate.net

| Reaction | Key Intermediate | Primary Transformation | Selectivity |

| Photolysis | Aryl radical (C₆Cl₅•) | Homolytic C-X bond cleavage | Preferential cleavage of the weaker C-Br bond over C-Cl bonds |

Photolytic Pathways and Quantum Yields

The photolytic behavior of polyhalogenated aromatic compounds is characterized by the cleavage of carbon-halogen bonds upon absorption of ultraviolet (UV) radiation. For Benzene, bromopentachloro-, the carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond and is therefore the most likely site for initial photolytic cleavage. This process would lead to the formation of a pentachlorophenyl radical and a bromine radical.

The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction for each photon absorbed. While specific quantum yield values for bromopentachlorobenzene are not documented in available literature, studies on similar compounds like bromoform (CHBr3) show that the quantum yield for bromine atom formation can be near unity (Φ ≈ 1) at relevant atmospheric wavelengths (≥ 300 nm). researchgate.net This suggests that the photolytic cleavage of the C-Br bond in bromopentachlorobenzene could be a highly efficient process. The exact quantum yield would depend on factors such as the wavelength of light and the solvent or medium.

Interaction with Environmental Radicals (e.g., Hydroxyl Radicals)

In atmospheric and aqueous environments, the primary oxidant is the hydroxyl radical (•OH). rsc.orgcopernicus.org The reaction between •OH and aromatic compounds typically proceeds via two main pathways: addition to the aromatic ring or hydrogen abstraction. nist.gov For Benzene, bromopentachloro-, which lacks hydrogen atoms, the dominant pathway would be the addition of the •OH radical to the benzene ring, forming a chlorohydroxycyclohexadienyl radical intermediate. rsc.org

This radical intermediate can then undergo further reactions. In the presence of oxygen, it can form a peroxyl radical, which may lead to ring-opening and degradation into smaller, oxygenated products. rsc.org The rate constant for the reaction of •OH with halogenated benzenes is a key parameter for determining their environmental lifetime. For example, the rate constant for the reaction of •OH with chlorobenzene has been studied extensively. rsc.org While a specific rate constant for bromopentachlorobenzene is not available, it is expected to be rapid, characteristic of radical-molecule reactions. scielo.org.mx

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) Involving Bromopentachlorobenzene

Bromopentachlorobenzene is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org The reactivity of the carbon-halogen bond in these reactions generally follows the trend C-I > C-Br > C-Cl, making the C-Br bond in bromopentachlorobenzene the selectively reactive site over the C-Cl bonds. mdpi.com

Suzuki Reaction : This reaction couples an organohalide with an organoboron compound, such as a boronic acid, using a palladium catalyst and a base. wikipedia.org Bromopentachlorobenzene would react with an aryl or vinyl boronic acid to form a pentachlorinated biphenyl or styrene derivative, respectively. libretexts.orgorganic-chemistry.org The reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of many functional groups. organic-chemistry.orgresearchgate.net

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgnih.gov Reacting bromopentachlorobenzene with an alkene like styrene or an acrylate would yield a pentachlorostilbene or pentachlorocinnamate derivative. wikipedia.orgorganic-chemistry.org

Stille Reaction : In the Stille reaction, an organohalide is coupled with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and the stability of the organostannane reagents. wikipedia.orgorganic-chemistry.org The coupling of bromopentachlorobenzene with an appropriate organostannane would provide a powerful means to attach various organic fragments to the pentachlorophenyl core. organic-chemistry.org

Palladium-Catalyzed Coupling Chemistry with Polyhalogenated Aryl Bromides

Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis. nih.gov The general mechanism for reactions like the Suzuki, Heck, and Stille couplings involves a catalytic cycle with a palladium(0) species. wikipedia.orgnih.gov

The catalytic cycle typically consists of three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the polyhalogenated aryl bromide (e.g., bromopentachlorobenzene), forming a Pd(II) complex. libretexts.org

Transmetalation (for Suzuki and Stille reactions) : The organic group from the organoboron libretexts.org or organotin wikipedia.org compound is transferred to the palladium center, displacing the bromide. Migratory Insertion (for Heck reaction) : The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. nih.govlibretexts.org

Reductive Elimination : The two organic fragments on the palladium center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

For polyhalogenated substrates, chemoselectivity is a key consideration. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted position. mdpi.com The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing reaction yield and selectivity. researchgate.net Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and stability. wikipedia.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, Water |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Stille | Pd(PPh₃)₄ | PPh₃ | (Not always required) | Toluene, THF |

Note: This table represents common conditions and may vary significantly based on the specific substrates.

Synthetic Utility in the Construction of Complex Organic Architectures

The ability to selectively functionalize the C-Br bond of bromopentachlorobenzene makes it a valuable building block for creating complex organic molecules. Cross-coupling reactions provide a direct method to introduce a wide array of substituents onto the pentachlorophenyl ring system.

The products of these reactions can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. For instance, the biaryl structures formed via the Suzuki reaction are common motifs in many biologically active compounds. researchgate.net The vinylarenes produced in the Heck reaction are precursors to polymers and other functional materials. The Stille reaction, known for its mild conditions, is often used in the total synthesis of complex natural products where sensitive functional groups must be preserved. wikipedia.orguwindsor.ca

By performing sequential cross-coupling reactions—first at the more reactive C-Br site, and then potentially at a C-Cl site under more forcing conditions—it is possible to construct unsymmetrical, highly substituted aromatic compounds. This stepwise functionalization allows for the precise assembly of complex molecular architectures that would be difficult to access through other synthetic routes. nih.gov

Environmental and Biogeochemical Transformation Pathways Academic Focus

Microbial Degradation Mechanisms in Anaerobic and Aerobic Environments

The microbial breakdown of halogenated aromatic compounds is contingent on the prevailing environmental conditions, particularly the availability of oxygen. nih.gov Different microbial communities and metabolic strategies are employed in anaerobic and aerobic settings to dismantle these resilient structures.

The initial step in the degradation of any aromatic compound is to overcome the stability of the benzene (B151609) ring. semanticscholar.org For halogenated benzenes, this activation is complicated by the presence of electron-withdrawing halogen substituents.

Anaerobic Environments: Under anoxic conditions, the primary initial activation strategy for highly halogenated benzenes is reductive dehalogenation . nih.gov In this process, microorganisms use the halogenated compound as a terminal electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. nih.gov This is a critical first step for compounds like bromopentachlorobenzene, as the removal of halogens makes the aromatic ring less oxidized and more susceptible to subsequent enzymatic attack. This process, known as halorespiration, has been observed in bacteria from the genus Dehalococcoides for higher chlorinated benzenes. nih.gov

Aerobic Environments: In the presence of oxygen, the initial attack on the aromatic ring is typically oxidative . Aerobic bacteria utilize powerful oxygenase enzymes to incorporate one or two atoms of molecular oxygen into the benzene ring. nih.gov This hydroxylation destabilizes the aromatic system, priming it for cleavage. nih.gov The degradative attack is often initiated by dioxygenases, which convert the halogenated benzene into a chlorocatechol, a key intermediate for further breakdown. nih.gov

Following the initial activation, the modified aromatic ring can be cleaved. This is a crucial step that destroys the aromaticity of the compound and leads to the formation of aliphatic intermediates. mahidol.ac.th

The central intermediates generated from the initial activation, such as halogenated catechols, are funneled into ring-cleavage pathways. researchgate.net Dioxygenase enzymes catalyze the cleavage of the catechol ring either through an ortho (intradiol) or meta (extradiol) cleavage mechanism. researchgate.net This results in the formation of linear, often halogenated, carboxylic acids.

These aliphatic intermediates are then further metabolized through various enzymatic reactions, which may include further dehalogenation. nih.gov Ultimately, these pathways can lead to the complete mineralization of the original compound, converting it into carbon dioxide, water, and inorganic halide ions (Cl- and Br-). nih.govresearchgate.net Complete mineralization is the most desirable outcome as it represents the total detoxification of the pollutant. researchgate.net

The number of halogen substituents on the benzene ring profoundly influences the preferred degradation pathway and the rate of transformation. researchgate.net Highly halogenated compounds like bromopentachlorobenzene behave differently from their less halogenated counterparts, such as monochlorobenzene.

Under aerobic conditions, benzenes with four or fewer chlorine atoms are more readily oxidized by bacteria. nih.govresearchgate.net In contrast, highly halogenated benzenes are more resistant to this initial oxidative attack. Conversely, in anaerobic environments, higher chlorinated benzenes are more readily reductively dehalogenated. nih.gov Lower chlorinated benzenes are less favorable electron acceptors for this process, and monochlorobenzene can be particularly recalcitrant under anaerobic conditions. nih.govresearchgate.net This suggests a synergistic relationship where anaerobic dehalogenation of highly halogenated compounds can produce less halogenated intermediates that are then more effectively degraded under aerobic conditions. researchgate.net

Table 1: Comparison of Degradation Characteristics for Halogenated Benzenes

| Feature | Highly Halogenated Benzenes (e.g., Bromopentachlorobenzene) | Less Halogenated Benzenes (e.g., Dichlorobenzene) |

|---|---|---|

| Anaerobic Degradation | Readily undergo reductive dehalogenation. nih.gov | Less readily dehalogenated; can be recalcitrant. nih.gov |

| Aerobic Degradation | Generally resistant to initial oxidative attack. researchgate.net | Susceptible to oxidative attack by dioxygenases. nih.govresearchgate.net |

| Primary Initial Step (Anaerobic) | Reductive removal of a halogen. nih.gov | Slower or no reductive dehalogenation. |

| Primary Initial Step (Aerobic) | Often recalcitrant. | Dioxygenation to form catechols. nih.gov |

| Overall Fate | May require sequential anaerobic-aerobic conditions for complete mineralization. researchgate.net | Can be mineralized under solely aerobic conditions. nih.gov |

Enzymatic Systems Involved in Biotransformation

The biotransformation of halogenated benzenes is mediated by specific classes of enzymes that have evolved to catalyze these challenging reactions. Oxygenases, in particular, play a pivotal role in the aerobic degradation pathways. nih.gov

Dioxygenases are multi-component enzyme systems that catalyze the incorporation of both atoms of molecular oxygen (O₂) into their substrate. nih.gov Ring-hydroxylating dioxygenases, such as toluene (B28343) dioxygenase, are critical for initiating the aerobic degradation of aromatic compounds. nih.govresearchgate.net They catalyze the formation of cis-dihydrodiols, which are unstable intermediates that can be dehydrogenated to form catechols. nih.gov This initial dioxygenation is often the rate-limiting step in the degradation of chlorinated benzenes. nih.gov

Monooxygenases incorporate a single oxygen atom from O₂ into the substrate, with the other oxygen atom being reduced to water. nih.gov Flavin-dependent monooxygenases can catalyze the dehalogenation and hydroxylation of halogenated phenols, which are common intermediates in the degradation of more complex aromatic compounds. nih.gov While dioxygenases are more commonly associated with the initial attack on the benzene ring itself, monooxygenases are crucial for modifying intermediates, facilitating halide removal, and preparing the molecule for subsequent metabolic steps. nih.govmdpi.com

Table 2: Key Oxygenase Classes in Halogenated Benzene Degradation

| Enzyme Class | Function in Halogenated Benzene Metabolism | Example Reaction |

|---|---|---|

| Ring-Activating Dioxygenases | Catalyze the initial oxidative attack on the aromatic ring, breaking its aromaticity. nih.govnih.gov | Halogenated Benzene → Halogenated cis-dihydrodiol |

| Monooxygenases | Catalyze hydroxylation and/or dehalogenation of phenolic intermediates. nih.gov | Halogenated Phenol → Halogenated Catechol |

| Ring-Cleavage Dioxygenases | Cleave the aromatic ring of catechol intermediates to form aliphatic products. researchgate.net | Halogenated Catechol → Halogenated muconic acid |